molecular formula C21H22N2O3S2 B2612083 (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873810-51-6

(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2612083
CAS No.: 873810-51-6
M. Wt: 414.54
InChI Key: JSYSIHPCWGPBTD-DQRAZIAOSA-N
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Description

(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a complex organic compound characterized by its unique thiazole and benzamide structures

Preparation Methods

The synthesis of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route often includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like amines and acyl chlorides.

    Final Assembly: The final product is obtained by combining the thiazole and benzamide intermediates under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the desired transformations .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research:

  • Anti-inflammatory Activity : The compound has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest that it may effectively bind to the active site of this enzyme, leading to reduced inflammation .
  • Anticancer Properties : Preliminary studies have indicated that the compound may possess cytotoxic effects against several cancer cell lines. It has been evaluated for its activity against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines, demonstrating significant potential for further development as an anticancer agent .

Synthesis Methodologies

The synthesis of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide typically involves multi-step processes that include:

  • Starting Materials : The synthesis often begins with readily available precursors such as thiazoles and benzamides.
  • Reactions : Key reactions may include nucleophilic substitutions and condensation reactions to form the thieno-thiazole structure.
  • Characterization Techniques : The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Anti-inflammatory Studies

A study evaluated the anti-inflammatory potential of various thiazole derivatives, including our compound of interest. The results indicated a significant reduction in inflammatory markers in vitro when tested against activated macrophages. This positions the compound as a candidate for further exploration in inflammatory disease models .

Anticancer Research

In another study focusing on novel thiazole derivatives, compounds similar to this compound were assessed for their cytotoxicity against various cancer cell lines. Results showed that these compounds inhibited cell proliferation effectively, suggesting a mechanism involving apoptosis induction .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other thiazole and benzamide derivatives, such as:

The uniqueness of (Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide lies in its specific structural features and the combination of thiazole and benzamide moieties, which confer distinct chemical and biological properties.

Biological Activity

(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-d]thiazole core, which is known for its diverse biological activities. The presence of the 3,5-dimethylphenyl group and the amide functionality contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast cancer), LN229, and U87 (glioblastoma).
  • IC50 Values : The compound exhibited varying degrees of activity across cell lines. For example, an analogous thiazole derivative demonstrated IC50 values of 16.70 µM against A549 cells and 78.06 µM against MCF-7 cells .
Cell LineIC50 (µM)
A54916.70
MCF-778.06
LN22922.07
U8725.07

The proposed mechanisms through which thiazole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells.

In vitro studies utilizing scratch assays have shown that these compounds can inhibit cell migration, further supporting their potential as therapeutic agents against metastatic cancers .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for antimicrobial properties. Compounds with similar structural motifs have demonstrated activity against both Gram-positive bacteria and drug-resistant fungal strains:

  • Activity Against Pathogens : Specific thiazole derivatives exhibited significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • Broad-Spectrum Antifungal Activity : Certain derivatives showed effectiveness against drug-resistant Candida strains, suggesting a potential role in treating infections caused by resistant pathogens .

Case Studies

A notable study investigated a series of thiazole-containing compounds for their biological activities. Among these, a derivative closely related to our compound exhibited moderate cytotoxicity against neuroblastoma cell lines (SH-SY5Y) with an IC50 value of approximately 175 µM . This indicates that while the compound may not be the most potent anticancer agent, it possesses significant biological activity warranting further investigation.

Properties

IUPAC Name

N-[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13-5-4-6-16(8-13)20(24)22-21-23(17-9-14(2)7-15(3)10-17)18-11-28(25,26)12-19(18)27-21/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYSIHPCWGPBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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